2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide
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Overview
Description
The compound “2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide” is a complex organic molecule that features multiple functional groups, including thiazolidinone, indole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling reactions: The thiazolidinone and indole intermediates are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone and indole moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions may take place at the methoxybenzyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its complex structure and functional groups.
Industry: Used in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their anti-inflammatory and antidiabetic properties.
Indole derivatives: Widely studied for their anticancer and antimicrobial activities.
Acetamide derivatives: Commonly used in pharmaceuticals for their analgesic and antipyretic effects.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which may confer a unique profile of biological activity and chemical reactivity.
Properties
CAS No. |
618079-30-4 |
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Molecular Formula |
C29H25N3O4S2 |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
2-[(3Z)-3-[3-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C29H25N3O4S2/c1-36-21-13-11-20(12-14-21)17-32-28(35)26(38-29(32)37)25-22-9-5-6-10-23(22)31(27(25)34)18-24(33)30-16-15-19-7-3-2-4-8-19/h2-14H,15-18H2,1H3,(H,30,33)/b26-25- |
InChI Key |
SKTBCIPGMOIXEF-QPLCGJKRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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